molecular formula C15H18O B14490679 4-(1-Phenylpropyl)cyclohex-2-en-1-one CAS No. 63574-57-2

4-(1-Phenylpropyl)cyclohex-2-en-1-one

Cat. No.: B14490679
CAS No.: 63574-57-2
M. Wt: 214.30 g/mol
InChI Key: ANDFZHSRYZYDSB-UHFFFAOYSA-N
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Description

4-(1-Phenylpropyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C15H18O. It is a derivative of cyclohexenone, featuring a phenylpropyl group attached to the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylpropyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexenone with 1-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of phenylpropyl-substituted cyclohexanone derivatives. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylpropyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(1-Phenylpropyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Phenylpropyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylpropyl group enhances its interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

63574-57-2

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

4-(1-phenylpropyl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H18O/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-8,10,13,15H,2,9,11H2,1H3

InChI Key

ANDFZHSRYZYDSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

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